molecular formula C10H10N2O5 B1403596 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1451146-79-4

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B1403596
CAS No.: 1451146-79-4
M. Wt: 238.2 g/mol
InChI Key: CGFNTQLZINKEQB-UHFFFAOYSA-N
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Description

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that features a unique structure combining an oxazolidinone ring with a hydroxy and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reducing the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrophenyl group.

Major Products Formed

    Oxidation: Formation of 4-[Oxidized(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one.

    Reduction: Formation of 4-[Hydroxy(4-aminophenyl)methyl]-1,3-oxazolidin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring with a hydroxy and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[hydroxy-(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(8-5-17-10(14)11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,13H,5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFNTQLZINKEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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